(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride
Description
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane framework, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H/t4-,5-;/m1./s1 |
InChI Key |
WNIYKDGVQDRFKU-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]1CC(C2)N.Cl |
Canonical SMILES |
C1C2C1CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted amine derivatives .
Scientific Research Applications
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3r,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride
- (1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride
- (1R,3s,5S)-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct reactivity and biological activity compared to its analogs. Its unique properties make it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
